2-Hydroxy Irinotecan is a derivative of Irinotecan, a semisynthetic compound derived from the alkaloid camptothecin, which is extracted from the plant Camptotheca acuminata. This compound is primarily classified as an anti-cancer agent due to its mechanism of inhibiting topoisomerase I, an enzyme critical for DNA replication. The active metabolite of Irinotecan, known as SN-38, is responsible for its therapeutic effects. 2-Hydroxy Irinotecan may be studied for its potential enhancements in solubility and efficacy compared to its parent compound.
Irinotecan was first approved for clinical use in Japan in 1994 and subsequently by the FDA in 1996 for treating colorectal cancer and other malignancies. It belongs to the class of topoisomerase inhibitors, specifically targeting topoisomerase I, which plays a crucial role in DNA unwinding during replication and transcription. The compound's empirical formula is C33H38N4O7, with a molecular weight of approximately 602.68 g/mol .
The synthesis of 2-Hydroxy Irinotecan typically involves several key steps:
The molecular structure of 2-Hydroxy Irinotecan can be represented as follows:
2-Hydroxy Irinotecan undergoes several significant chemical reactions:
The primary mechanism of action for 2-Hydroxy Irinotecan involves:
2-Hydroxy Irinotecan is primarily researched for its potential applications in oncology:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4